molecular formula C23H19NO2 B11675527 [5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl](phenyl)methanone

[5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl](phenyl)methanone

Cat. No.: B11675527
M. Wt: 341.4 g/mol
InChI Key: QUOYKFPUEKNPJY-UHFFFAOYSA-N
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Description

3-BENZOYL-2-METHYL-1-(2-METHYLPHENYL)-1H-INDOL-5-OL is a complex organic compound with significant applications in various scientific fields It is characterized by its unique molecular structure, which includes a benzoyl group, a methyl group, and an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZOYL-2-METHYL-1-(2-METHYLPHENYL)-1H-INDOL-5-OL typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of an indole derivative with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by methylation using methyl iodide and a base like potassium carbonate. The reaction conditions often require controlled temperatures and anhydrous solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-BENZOYL-2-METHYL-1-(2-METHYLPHENYL)-1H-INDOL-5-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-BENZOYL-2-METHYL-1-(2-METHYLPHENYL)-1H-INDOL-5-OL has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-BENZOYL-2-METHYL-1-(2-METHYLPHENYL)-1H-INDOL-5-OL involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The indole core is known to interact with various biological targets, influencing pathways related to cell signaling, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    3-BENZOYL-2-METHYL-1-PHENYL-1H-INDOL-5-OL: Similar structure but lacks the 2-methylphenyl group.

    3-BENZOYL-2-METHYL-1-(4-METHYLPHENYL)-1H-INDOL-5-OL: Similar structure with a different position of the methyl group on the phenyl ring.

Uniqueness

3-BENZOYL-2-METHYL-1-(2-METHYLPHENYL)-1H-INDOL-5-OL is unique due to the specific positioning of the methyl and benzoyl groups, which can influence its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C23H19NO2

Molecular Weight

341.4 g/mol

IUPAC Name

[5-hydroxy-2-methyl-1-(2-methylphenyl)indol-3-yl]-phenylmethanone

InChI

InChI=1S/C23H19NO2/c1-15-8-6-7-11-20(15)24-16(2)22(19-14-18(25)12-13-21(19)24)23(26)17-9-4-3-5-10-17/h3-14,25H,1-2H3

InChI Key

QUOYKFPUEKNPJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=C(C3=C2C=CC(=C3)O)C(=O)C4=CC=CC=C4)C

Origin of Product

United States

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